molecular formula C9H18N4 B13545201 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine

Cat. No.: B13545201
M. Wt: 182.27 g/mol
InChI Key: ICVZTZQMUZFNPL-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butan-2-amine group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids, followed by alkylation to introduce the dimethyl and butan-2-amine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or thiols .

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the triazole ring, resulting in a variety of derivatives with potential biological activities.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-amine

InChI

InChI=1S/C9H18N4/c1-7-11-8(13(4)12-7)5-6-9(2,3)10/h5-6,10H2,1-4H3

InChI Key

ICVZTZQMUZFNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)CCC(C)(C)N)C

Origin of Product

United States

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